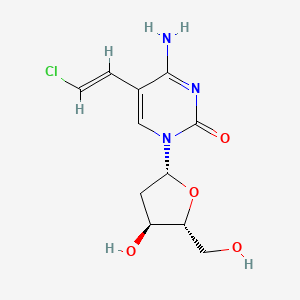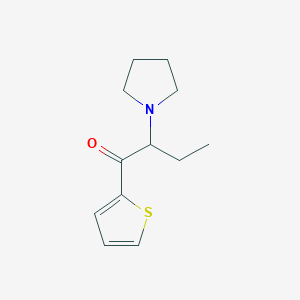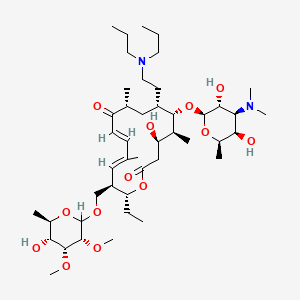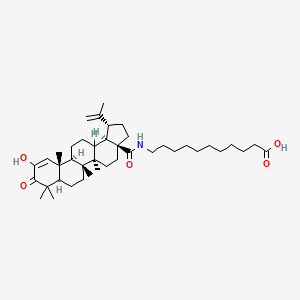
3-Hydroxysolavetivone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxysolavetivone is a sesquiterpene compound with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234 . It is a naturally occurring compound found in certain plants, particularly in the Solanaceae family . This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxysolavetivone typically involves the hydroxylation of solavetivone, a related sesquiterpene. The hydroxylation can be achieved using various oxidizing agents under controlled conditions. For example, one common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating the compound from plant material using solvents followed by purification steps such as chromatography . Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxysolavetivone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Hydroxysolavetivone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential antibacterial and antifungal properties.
Industry: It is used in the fragrance industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 3-Hydroxysolavetivone involves its interaction with cellular targets, leading to various biological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells by regulating transcription factors and cell cycle proteins . Additionally, it may inhibit the growth of bacteria and fungi by disrupting their cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Solavetivone: The parent compound from which 3-Hydroxysolavetivone is derived.
3-Hydroxyflavone: Another hydroxylated sesquiterpene with similar biological activities.
Rishitin: A related sesquiterpene with antifungal properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . Its ability to induce apoptosis and its potential use in various industries make it a compound of significant interest .
Propriétés
Numéro CAS |
62623-88-5 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(3R,5S,6S,7R)-7-hydroxy-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-5-6-15(8-12)10(3)7-13(16)14(17)11(15)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/t11-,12-,14-,15-/m1/s1 |
Clé InChI |
XNIBIEVBMJDRPE-QHSBEEBCSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C)O |
SMILES canonique |
CC1C(C(=O)C=C(C12CCC(C2)C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



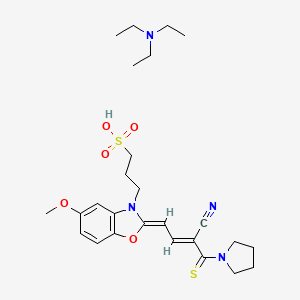
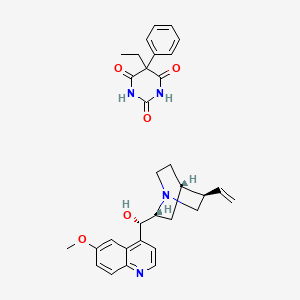

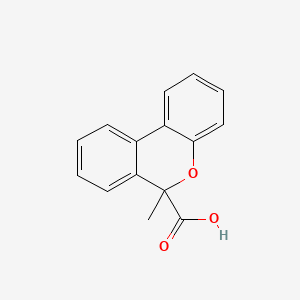

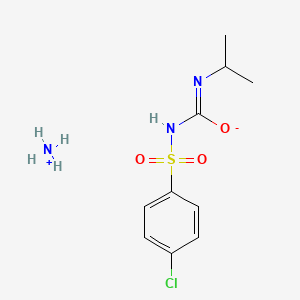

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
